Chlorure de 3-chloro-2-fluoro-6-(trifluorométhyl)benzoyle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

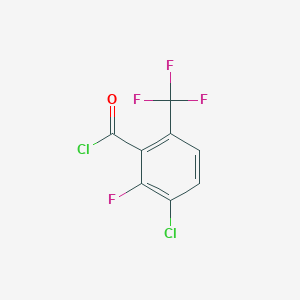

3-Chloro-2-fluoro-6-(trifluoromethyl)benzoyl chloride is an organic compound with the molecular formula C8H2Cl2F4O. It is a derivative of benzoyl chloride, characterized by the presence of chloro, fluoro, and trifluoromethyl substituents on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Applications De Recherche Scientifique

3-Chloro-2-fluoro-6-(trifluoromethyl)benzoyl chloride is utilized in various scientific research fields:

Chemistry: Used as a building block in organic synthesis and for the preparation of complex molecules.

Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.

Medicine: Investigated for its potential use in drug development and as an intermediate in the synthesis of active pharmaceutical ingredients.

Industry: Applied in the production of agrochemicals, dyes, and specialty chemicals.

Mécanisme D'action

Target of Action

It is used as a building block for the synthesis of more complex pharmaceutical and biologically active compounds .

Mode of Action

As a building block in pharmaceutical synthesis, it likely interacts with other compounds to form new structures with therapeutic potential .

Pharmacokinetics

As a chemical used in the synthesis of pharmaceutical compounds, its pharmacokinetic properties would likely depend on the final compound it is incorporated into .

Result of Action

As a building block in pharmaceutical synthesis, its effects would likely be determined by the final compound it forms .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoyl chloride typically involves the chlorination and fluorination of benzoyl chloride derivatives. One common method includes the reaction of 3-chloro-2-fluoro-6-(trifluoromethyl)benzoic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid+SOCl2→3-Chloro-2-fluoro-6-(trifluoromethyl)benzoyl chloride+SO2+HCl

Industrial Production Methods

In industrial settings, the production of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoyl chloride may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

3-Chloro-2-fluoro-6-(trifluoromethyl)benzoyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water, it hydrolyzes to form 3-chloro-2-fluoro-6-(trifluoromethyl)benzoic acid.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines (e.g., aniline) and alcohols (e.g., methanol) are commonly used under basic conditions.

Hydrolysis: Typically carried out in aqueous acidic or basic conditions.

Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions.

Major Products Formed

Amides: Formed from reactions with amines.

Esters: Formed from reactions with alcohols.

Biaryl Compounds: Formed from coupling reactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde

- 2-Fluoro-6-(trifluoromethyl)benzoyl chloride

- 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid

Uniqueness

3-Chloro-2-fluoro-6-(trifluoromethyl)benzoyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The combination of chloro, fluoro, and trifluoromethyl groups enhances its electrophilicity and makes it a valuable intermediate in various chemical transformations.

Activité Biologique

3-Chloro-2-fluoro-6-(trifluoromethyl)benzoyl chloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

The compound belongs to the class of benzoyl chlorides and features a trifluoromethyl group, which is known to enhance biological activity through various mechanisms, including increased lipophilicity and altered pharmacokinetics. The chemical structure can be represented as follows:

- Molecular Formula: C8H3ClF4O

- Molecular Weight: 239.56 g/mol

The biological activity of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoyl chloride is primarily attributed to its ability to interact with specific molecular targets in cells. The trifluoromethyl group enhances the compound's electron-withdrawing properties, which may facilitate interactions with various enzymes and receptors involved in cellular signaling pathways.

Key Mechanisms:

- Enzyme Inhibition: The compound has shown potential in inhibiting enzymes associated with cancer proliferation and viral replication.

- Receptor Modulation: It may modulate receptor activity, influencing pathways related to cell growth and apoptosis.

Biological Assays and Findings

Research has demonstrated that 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoyl chloride exhibits promising biological activities across different assays:

-

Anticancer Activity:

- Studies have indicated that this compound can inhibit the growth of various cancer cell lines, including A549 (lung cancer) and HT-29 (colon cancer) cells. The cytotoxicity was assessed using the MTT assay, revealing IC50 values in the micromolar range.

Cell Line IC50 (µM) A549 15 HT-29 10 -

Antiviral Activity:

- Preliminary data suggest that the compound may exhibit antiviral properties by inhibiting viral replication in vitro. Specific assays targeting RNA viruses showed a reduction in viral load upon treatment with the compound.

-

Antimicrobial Activity:

- The compound has been evaluated for its antimicrobial properties against various bacterial strains. Inhibition zones were measured using the disk diffusion method, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria.

Case Studies

Several studies have highlighted the therapeutic potential of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoyl chloride:

-

Study on Anticancer Effects:

- A recent study published in a peer-reviewed journal reported that treatment with this compound led to significant apoptosis in cancer cells, mediated by increased levels of reactive oxygen species (ROS) and activation of caspase pathways.

-

Antiviral Research:

- Another research effort focused on its effects against influenza virus strains, showing that pre-treatment with the compound reduced viral titers significantly compared to controls.

-

Antimicrobial Evaluation:

- A comprehensive evaluation of its antimicrobial properties revealed that it was particularly effective against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections.

Propriétés

Numéro CAS |

186517-45-3 |

|---|---|

Formule moléculaire |

C8H2Cl2F4O |

Poids moléculaire |

261.00 g/mol |

Nom IUPAC |

2-chloro-3-fluoro-6-(trifluoromethyl)benzoyl chloride |

InChI |

InChI=1S/C8H2Cl2F4O/c9-6-4(11)2-1-3(8(12,13)14)5(6)7(10)15/h1-2H |

Clé InChI |

QXSLFEJMHHTJAH-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C(=C1C(F)(F)F)C(=O)Cl)F)Cl |

SMILES canonique |

C1=CC(=C(C(=C1C(F)(F)F)C(=O)Cl)Cl)F |

Pictogrammes |

Corrosive; Irritant |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.